Calcium glubionate anhydrous

説明

特性

Key on ui mechanism of action |

Essential for nervous, muscular, and skeletal systems. Maintain cell membrane and capillary permeability. Act as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle. Essential for bone formation and blood coagulation. |

|---|---|

CAS番号 |

97635-31-9 |

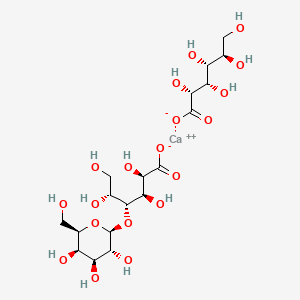

分子式 |

C18H32CaO19 |

分子量 |

592.5 g/mol |

IUPAC名 |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

InChI |

InChI=1S/C12H22O12.C6H12O7.Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;/m11./s1 |

InChIキー |

YPCRNBPOUVJVMU-LCGAVOCYSA-L |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |

正規SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

他のCAS番号 |

97635-31-9 |

同義語 |

calcium glubionate Calcium Médifa Calcium-Sandoz glubionate calcium glubionate calcium monohydrate |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to Calcium Glubionate Anhydrous: Properties, Protocols, and Applications as a Research-Grade Electrolyte Source

Preamble: The Criticality of a Well-Characterized Calcium Source in Research

In the landscape of biomedical research, the precise control of ionic concentrations is paramount. Calcium (Ca²⁺), as a ubiquitous second messenger, governs a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1][2] Consequently, the choice of a calcium salt for formulating electrolyte solutions, cell culture media, or in vivo experimental buffers is a decision with significant downstream consequences. This guide provides an in-depth technical overview of calcium glubionate anhydrous, a highly soluble and biocompatible organic calcium salt, designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage its unique properties effectively and reproducibly. We will move beyond simple data recitation to explore the causal reasoning behind its selection and application, ensuring every protocol is a self-validating system for scientific integrity.

Physicochemical Profile of Calcium Glubionate Anhydrous

Calcium glubionate is an organic salt formed from calcium and a mixture of gluconic acid and lactobionic acid.[3][4] Its anhydrous form offers a stable, well-defined source of calcium ions, making it particularly suitable for applications where water content could be a critical variable. Its high solubility in aqueous solutions is a primary advantage over less soluble salts like calcium carbonate.[5][6]

Table 1: Core Physicochemical and Stoichiometric Properties

| Property | Value | Source(s) |

| Chemical Name | Calcium D-gluconate lactobionate | [3] |

| Molecular Formula | C₁₈H₃₂CaO₁₉ | [2][7] |

| Molecular Weight | 592.51 g/mol | [2][5][7] |

| Appearance | White to yellow-tinged crystalline granules or powder | [5] |

| Solubility in Water | Freely soluble | [3][5] |

| Elemental Calcium Content | ~6.38% (63.8 mg elemental Ca²⁺ per 1 g of salt) | [8] |

| pH (5% w/v solution) | 5.0 - 8.0 | [5] |

| CAS Number | 97635-31-9 (anhydrous) | [1] |

The Rationale for Selecting Calcium Glubionate: A Comparative Analysis

The selection of a calcium salt is often a trade-off between elemental calcium content, solubility, bioavailability, and potential for tissue irritation. While inorganic salts like calcium carbonate offer a high percentage of elemental calcium, their poor solubility limits their use in many research applications.[9][10] Calcium chloride, though highly soluble, can be irritating to tissues, a significant concern for in vivo and parenteral applications.[11]

Calcium glubionate emerges as a superior choice in many contexts due to its excellent solubility and biocompatibility.[6] Its organic nature contributes to better tolerance, and it is less likely to cause precipitation in complex biological media compared to inorganic counterparts.[11] Studies comparing various calcium salts have highlighted that while absorption rates can vary, the high solubility and gentle nature of organic salts like gluconate and glubionate make them highly effective for achieving stable, bioavailable calcium concentrations.[9][12]

Table 2: Comparison of Common Research-Grade Calcium Salts

| Calcium Salt | Elemental Ca²⁺ (%) | Solubility in Water | Key Advantages | Key Disadvantages |

| Calcium Glubionate | ~6.4% | High | Excellent solubility, low tissue irritation, good for parenteral solutions.[8][11] | Lower % Ca²⁺ content by weight. |

| Calcium Gluconate | ~9.3% | Moderate | Good solubility, low tissue irritation, widely used.[9] | Can precipitate in high-phosphate media. |

| Calcium Chloride | ~27.2% | Very High | High % Ca²⁺ content, inexpensive.[13] | Can be acidic, highly irritating to veins and tissues.[11] |

| Calcium Carbonate | ~40.0% | Very Low | Highest % Ca²⁺ content, common oral supplement.[12] | Requires acid for absorption, unsuitable for most solution-based assays.[9] |

| Calcium Citrate | ~21.0% | Moderate | Good bioavailability, less dependent on stomach acid.[9][12] | Bulkier, lower % Ca²⁺ content than carbonate. |

The Role of Calcium in Cellular Function: A Mechanistic Overview

Calcium glubionate serves as a source of dissociated Ca²⁺ ions, which are fundamental to cellular signaling.[1] In a resting state, cytosolic Ca²⁺ concentrations are kept exceptionally low (~100 nM). Upon stimulation, Ca²⁺ floods the cytosol from either the extracellular space or intracellular stores like the endoplasmic reticulum. This surge in Ca²⁺ acts as a signal, binding to and activating a host of proteins, most notably calmodulin, which in turn modulates the activity of downstream enzymes and transcription factors, ultimately controlling critical cellular processes.[1][2]

Diagram 1: Simplified overview of the calcium second messenger system.

Key Research Applications and Experimental Protocols

Application: In Vitro Cell Culture Media Supplementation

Many specialized research applications require precise control over extracellular calcium concentration, often starting with a calcium-free basal medium like DMEM.[14][15] Calcium glubionate is an excellent choice for re-supplementing these media due to its high solubility and low cytotoxicity.

Protocol 1: Preparation of a 1 M Calcium Glubionate Anhydrous Sterile Stock Solution

-

Rationale: Creating a concentrated, sterile stock solution allows for accurate, aseptic addition to cell culture media without significantly altering the final volume. The 1 M concentration is a convenient starting point for making a wide range of working dilutions.

-

Materials:

-

Calcium Glubionate Anhydrous (CAS 97635-31-9), research grade

-

Milli-Q® or equivalent ultrapure water

-

Sterile 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringe (10-20 mL)

-

Calibrated analytical balance and weigh boats

-

-

Step-by-Step Methodology:

-

Calculation: Determine the mass of calcium glubionate anhydrous required. For 20 mL of a 1 M solution: Mass = Molarity × Volume × Molecular Weight Mass = 1 mol/L × 0.020 L × 592.51 g/mol = 11.85 g

-

Weighing: Accurately weigh 11.85 g of calcium glubionate anhydrous powder using an analytical balance.

-

Dissolution: Add the powder to a 50 mL conical tube. Add approximately 15 mL of ultrapure water. Vortex vigorously until the powder is completely dissolved. The solution should be clear.[5]

-

Volume Adjustment: Carefully add ultrapure water to bring the final volume to exactly 20 mL. Invert the tube several times to ensure homogeneity.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile 50 mL conical tube. This is the final sterile stock solution.

-

Labeling and Storage: Label the tube clearly with "1 M Calcium Glubionate, [Date], [Initials]". Store at 4°C for short-term use (up to 1 month) or aliquot and store at -20°C for long-term stability.

-

Application: Quality Control and Solution Validation

Trustworthiness in research demands that the concentration of prepared solutions be independently verified. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a robust and cost-effective method for quantifying the precise calcium concentration in your stock solution.[16][17]

Protocol 2: Quantification of Calcium Glubionate by Complexometric Titration

-

Principle: This is a replacement titration. A small amount of magnesium is added, which forms a wine-red complex with the indicator (e.g., Mordant Black II). EDTA chelates free calcium first due to a higher stability constant. Once all calcium is chelated, EDTA then displaces the magnesium from the indicator complex, causing a sharp color change to blue at the endpoint.[17]

-

Materials:

-

Calcium glubionate solution (from Protocol 1)

-

0.05 M EDTA, standardized solution

-

Ammonia buffer (pH 10)

-

Mordant Black II indicator mixture

-

0.05 M Magnesium Sulfate solution

-

Deionized water

-

Burette, flasks, and pipettes

-

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately pipette 1.0 mL of the prepared 1 M Calcium Glubionate stock solution into a 250 mL Erlenmeyer flask. Add approximately 50 mL of deionized water.

-

Reagent Addition: Add 10 mL of ammonia buffer (pH 10) and 5.0 mL of 0.05 M magnesium sulfate solution.[17] Add a small amount (tip of a spatula) of Mordant Black II indicator mixture. The solution should turn a wine-red color.

-

Titration: Fill a burette with the standardized 0.05 M EDTA solution. Titrate the sample solution with the EDTA, swirling the flask continuously.

-

Endpoint Detection: The endpoint is reached when the solution color changes sharply from wine-red to a distinct blue. Record the volume of EDTA used.

-

Blank Titration: Repeat the procedure using 1.0 mL of deionized water instead of the calcium solution to account for any calcium impurities in the reagents.[17]

-

Calculation: Molarity of Ca²⁺ = [(V_sample - V_blank) × M_EDTA] / V_sample_initial Where:

-

V_sample = Volume of EDTA used for the sample (mL)

-

V_blank = Volume of EDTA used for the blank (mL)

-

M_EDTA = Molarity of the standardized EDTA solution

-

V_sample_initial = Initial volume of the calcium glubionate sample (1.0 mL)

-

-

Diagram 2: Experimental workflow for the complexometric titration of calcium.

Handling, Storage, and Safety

As a Senior Application Scientist, I must emphasize that procedural integrity begins with safe handling and proper storage of reagents.

-

Handling: Apply good manufacturing and industrial hygiene practices.[18] Use personal protective equipment (gloves, safety glasses). Avoid inhalation of dust by working in a well-ventilated area or using local exhaust ventilation.[5]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed original container.[3][5][18] Keep away from heat sources and incompatible materials such as strong oxidizing agents and acids.[5][18]

-

Stability: Calcium glubionate is a stable compound under recommended storage conditions.[3][5]

Conclusion

Calcium glubionate anhydrous stands as a premier electrolyte source for research applications demanding high solubility, purity, and biological compatibility. Its properties make it an ideal candidate for formulating precisely defined cell culture media, buffers for physiological studies, and parenteral solutions for in vivo experiments. By following validated protocols for preparation and quantification, such as those detailed in this guide, researchers can ensure the accuracy and reproducibility of their results, upholding the highest standards of scientific integrity. The deliberate choice of calcium glubionate over other salts, grounded in a clear understanding of its comparative advantages, is a hallmark of rigorous experimental design.

References

- Calcium glubionate: Pediatric drug information. (n.d.). UpToDate.

- Calcium Glubionate or Calcium Glucono Lactobionate Manufacturers, SDS. (n.d.). Mubychem.

- Specifications, Uses, SDS of Calcium Glubionate Manufacturers. (n.d.). Mubychem.

- Calcium Glubionate or Glucono Lactobionate SDS of Manufacturers. (2025, October 8). Anmol Chemicals.

- Calcium glubionate anhydrous API Manufacturers & Suppliers. (n.d.). Pharmaoffer.com.

- Calcium glubionate anhydrous (CID 6093407). (n.d.). PubChem, National Center for Biotechnology Information.

- CALCIUM GLUBIONATE - Safety Data Sheet. (2025, May 3). ChemicalBook.

- Compound: CALCIUM GLUBIONATE ANHYDROUS (CHEMBL2219740). (n.d.). ChEMBL, European Bioinformatics Institute.

- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Calcium Gluconate. (2025). BenchChem.

- Calcium Glubionate (CID 6093269). (n.d.). PubChem, National Center for Biotechnology Information.

- Calcium glubionate. (n.d.). Chem-Impex.

- Ca+ in cell culture media. (2017, May 15). ResearchGate.

- calcium salts. (n.d.). Drugs.com.

- Calcium Supplements: You need to know the truth!. (2012, June 21). The Foodstate Company.

- Calcium-salts - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall.

- Calcium Gluconate vs. Other Calcium Salts: Choosing the Right Salt. (2024, June 27). Green Jeeva.

- Assay of calcium gluconate. (n.d.). JECFA.

- Calcium in Cell Culture. (n.d.). Sigma-Aldrich.

- Assay of Calcium gluconate IP Pharmaceutical Analysis I Practical. (n.d.). Pharmacy Infoline.

- A method for in vivo assessment of calcium slow channel blocking drugs. (1988). Journal of Cardiovascular Pharmacology.

- Effect of feeding calcium gluconate embedded in a hydrogenated fat matrix on performance, gastrointestinal fermentation, ruminal morphology, carcass merit, and meat quality for finishing beef heifers. (n.d.). Canadian Journal of Animal Science.

- Progress in the Study of Calcium Formulations. (2018). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.

- Specifics of some calcium salts in intravenous therapy of hypocalcemia and their further use. (n.d.). ResearchGate.

Sources

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. Calcium glubionate anhydrous | C18H32CaO19 | CID 6093407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Specifications, Uses, SDS of Calcium Glubionate Manufacturers [kingofchemicals.com]

- 4. Calcium Glubionate | C18H34CaO20 | CID 6093269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium Glubionate or Calcium Glucono Lactobionate Manufacturers, SDS [mubychem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Compound: CALCIUM GLUBIONATE ANHYDROUS (CHEMBL2219740) - ChEMBL [ebi.ac.uk]

- 8. UpToDate 2018 [doctorabad.com]

- 9. Calcium Gluconate vs. Other Calcium Salts: Choosing the Right Salt [greenjeeva.com]

- 10. rroij.com [rroij.com]

- 11. researchgate.net [researchgate.net]

- 12. Calcium Supplements: You need to know the truth! | The Foodstate Company [thefoodstatecompany.com]

- 13. Calcium-salts - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. researchgate.net [researchgate.net]

- 15. Calcium in Cell Culture [sigmaaldrich.com]

- 16. fao.org [fao.org]

- 17. Assay of Calcium gluconate IP Pharmaceutical Analysis I Practical [pharmacyinfoline.com]

- 18. Calcium Glubionate or Glucono Lactobionate SDS of Manufacturers [anmol.org]

Calcium glubionate anhydrous powder for veterinary hypocalcemia

Target Indication: Veterinary Hypocalcemia (Parturient Paresis, Eclampsia) Form: Anhydrous Powder for Reconstitution CAS: 12569-38-9 (Anhydrous)

Executive Summary

Calcium glubionate (Calcium D-gluconate lactobionate monohydrate or anhydrous) represents a high-solubility, neutral-pH calcium source distinct from standard calcium gluconate or calcium chloride.[1] While calcium borogluconate remains the standard for large animal volume therapy due to cost, Calcium Glubionate Anhydrous is the preferred active pharmaceutical ingredient (API) for high-concentration, low-volume formulations in small animal medicine and specialized equine/bovine applications. Its superior solubility profile allows for the creation of supersaturated injectable solutions without the use of boric acid, reducing tissue irritation risks and improving safety margins in neonates and compromised patients.

This guide outlines the physicochemical characterization, manufacturing logic, and clinical protocols for deploying Calcium Glubionate Anhydrous in veterinary drug development.

Physicochemical Profile & Anhydrous Logic[1][2][3]

Chemical Identity

Calcium glubionate is not a simple salt but a complex formed by the equimolar interaction of calcium gluconate and calcium lactobionate.[1]

-

Chemical Name: Calcium (D-gluconato)(D-lactobionato)[1]

-

Molecular Formula:

(Anhydrous)[1] -

Elemental Calcium Content: ~6.5 - 6.8% (varies slightly by hydration state of raw input).[1]

Solubility & Stability

The core advantage of glubionate over gluconate is solubility .[1]

-

Calcium Gluconate: Soluble at ~3.5% (w/v) at 20°C. Requires crystallization inhibitors (like saccharate) or boron stabilization to reach therapeutic concentrations (10-20%).[1]

-

Calcium Glubionate: Soluble at >20% (w/v) without additives.[1]

-

Anhydrous Nature: The anhydrous powder is hygroscopic .[1] It is thermodynamically stable in air but will rapidly adsorb atmospheric moisture to revert to a hydrated state.[1]

Structural Synthesis Diagram

The following diagram illustrates the formation of the glubionate complex and its processing into anhydrous powder.

Figure 1: Synthesis workflow for Calcium Glubionate Anhydrous, highlighting the critical neutralization and spray-drying phases to achieve the anhydrous state.

Pharmacology & Mechanism of Action

Mechanism: The Calcium Homeostasis Loop

Hypocalcemia (Milk Fever in cows, Eclampsia in dogs) results from a failure of calcium homeostasis mechanisms (PTH, Vitamin D) to mobilize bone calcium fast enough to meet lactational demands.

-

Immediate Effect: IV Glubionate provides an immediate pool of ionized calcium (

).[1] -

Neuromuscular Junction:

stabilizes the nerve cell membrane.[1] Hypocalcemia lowers the threshold potential, causing spontaneous repetitive firing (tetany).[1] Glubionate restores this threshold, stopping tremors.[1] -

Cardiac Function:

is essential for excitation-contraction coupling in cardiomyocytes.[1]

Pharmacokinetics (PK)

-

Absorption:

-

IV: 100% bioavailability.[1] Immediate onset.

-

SC: Rapid absorption due to high solubility and neutral pH.[1] Unlike Calcium Chloride (necrotizing) or Gluconate (slow absorption/irritating if volume is high), Glubionate is well-tolerated SC.[1]

-

Oral: Bioavailability ~30-40% (passive diffusion + active transport).[1]

-

-

Distribution: Rapidly equilibrates with extracellular fluid.[1]

Formulation & Manufacturing Protocols

Reconstitution of Anhydrous Powder

To prepare a 10% w/v Injectable Solution :

Materials:

Protocol:

-

Preparation: Heat 800 mL of WFI to 50-60°C. Sparge with Nitrogen to reduce dissolved oxygen (protects against oxidation of organic moieties).

-

Dissolution: Slowly add 100 g of Anhydrous Powder under constant magnetic stirring.

-

Note: The anhydrous powder may clump initially due to hygroscopicity; ensure high-shear mixing if scaling up.[1]

-

-

Adjustment: Cool to 25°C. Check pH. Target range: 5.5 – 7.5 .

-

Buffering: Usually self-buffering, but pH can be adjusted with dilute NaOH or Gluconic Acid if necessary.[1]

-

-

Filtration: Pass through a 0.22 µm PVDF membrane for sterilization.[1]

-

Filling: Fill into Type I glass vials or PP ampoules. Terminal sterilization via autoclaving (121°C for 15 min) is generally safe, but filtration is preferred to prevent caramelization of the sugar moieties.

Stability Considerations

-

Hydrolysis: Minimal in neutral pH.[1]

-

Precipitation: Highly resistant to precipitation compared to gluconate.[1]

-

Compatibility: Do not mix with bicarbonates, phosphates, or sulfates (precipitates Ca-salts).

Clinical Application & Dosage

Dosage Calculation

Dosing is based on Elemental Calcium .[1]

-

Calcium Glubionate Anhydrous: ~6.5% Elemental Ca.[1]

-

10% Solution (100 mg/mL salt): Contains ~6.5 mg Elemental Ca/mL.[1]

Therapeutic Protocols

Protocol A: Canine Eclampsia (Puerperal Tetany)

-

Indication: Acute tremors, hyperthermia, seizures in lactating bitches.[1]

-

Route: IV (Slow)

-

Dose: 5 – 15 mg elemental Ca per kg.[1]

-

Administration: Give slowly over 10-20 minutes. Monitor ECG for bradycardia or arrhythmias.

Protocol B: Bovine Parturient Paresis (Milk Fever) [1]

-

Indication: Recumbency, S-curve neck, cold extremities.[1]

-

Dose: 1.5 – 2.0 g elemental Calcium (Total dose for standard cow).[1]

-

Note: Glubionate is expensive for large animals; often used for refractory cases or high-value animals where borogluconate toxicity (boron accumulation) is a concern.[1]

-

Clinical Decision Flowchart

Figure 2: Clinical decision tree for deploying Calcium Glubionate in veterinary hypocalcemia cases.

Safety & Toxicology

-

Tissue Irritation: Calcium Glubionate is chemically neutral and non-irritating.[1] Extravasation (leakage outside the vein) does not cause the severe necrosis seen with Calcium Chloride and is less irritating than Calcium Gluconate.[1]

-

Cardiac Toxicity: Rapid IV injection can cause cardiac arrest (systolic arrest).[1]

-

Antidote: Atropine may be used for bradycardia; Magnesium sulfate is contraindicated (exacerbates block).[1]

-

-

Drug Interactions:

References

-

Plumb's Veterinary Drug Handbook. Calcium Glubionate Monograph.[1][3] Available at: [Link] (Accessed via institutional login).[1]

-

Merck Veterinary Manual. Parturient Paresis in Cows. Source: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Calcium Glubionate. Source: [Link][1]

-

European Pharmacopoeia (Ph.[1] Eur.). Calcium Glucoheptonate / Glubionate Standards.[1][3] (Reference for solubility and chemical definitions).

Sources

- 1. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcium Glubionate or Calcium Glucono Lactobionate Manufacturers, SDS [mubychem.com]

- 3. youtube.com [youtube.com]

- 4. DE19935298A1 - Process for the preparation of calcium propionate and device for carrying out the process - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Robust Complexometric Titration Protocol for the Assay of Calcium Glubionate

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the quantitative determination of calcium in calcium glubionate using complexometric titration with ethylenediaminetetraacetic acid (EDTA). Calcium glubionate, a mixture of calcium gluconate and calcium lactobionate, is a critical component in pharmaceutical formulations for treating hypocalcemia. Accurate and reliable assay methods are therefore essential for quality control and dosage verification. This guide details a direct titration method adapted from United States Pharmacopeia (USP) monographs, explaining the underlying chemical principles, providing step-by-step experimental procedures, and outlining the necessary calculations to ensure data integrity. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a precise and validated method for calcium glubionate assay.

Introduction: The Analytical Challenge

Calcium glubionate is a complex organic calcium salt valued for its high solubility and bioavailability, making it a preferred choice for oral and injectable calcium supplements. Structurally, it is a mixture of calcium gluconate and calcium lactobionate. The therapeutic efficacy of these formulations is directly dependent on the precise amount of elemental calcium they deliver. Therefore, a robust and accurate analytical method is paramount for quality assurance in a cGMP (current Good Manufacturing Practice) environment.

Complexometric titration stands as a classic, reliable, and widely adopted method for the quantification of divalent metal ions like calcium (Ca²⁺). The technique is based on the formation of a highly stable, water-soluble complex between the metal ion and a chelating agent, most commonly EDTA.[1] This application note presents a detailed protocol based on the direct titration methodology outlined in official pharmacopeias, ensuring regulatory compliance and analytical accuracy.[2][3]

Principle of the Method: The Chemistry of Chelation

The assay of calcium glubionate by complexometric titration hinges on the reaction between Ca²⁺ ions and the disodium salt of EDTA (Na₂H₂Y). EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion, resulting in an exceptionally stable 1:1 complex (the "chelate").[4]

The overall reaction can be represented as:

Ca²⁺ + [EDTA]⁴⁻ → [Ca-EDTA]²⁻

To accurately determine the titration's endpoint—the exact point at which all Ca²⁺ ions have been complexed by EDTA—a metallochromic indicator is used. For the specific determination of calcium, hydroxy naphthol blue is the indicator of choice, as specified in the USP monograph.[2][3] The titration must be performed at a high pH (around 12-13), which is achieved by adding a strong base like sodium hydroxide (NaOH).[5]

The mechanism proceeds as follows:

-

Initial State (High pH): In a highly alkaline solution, hydroxy naphthol blue binds with the free Ca²⁺ ions to form a stable, wine-red colored complex (Ca-Indicator).[6]

-

Titration: As the EDTA titrant is added, it begins to sequester the free Ca²⁺ ions, forming the colorless and more stable Ca-EDTA complex. The Ca-EDTA complex is significantly more stable than the Ca-Indicator complex.[7]

-

Endpoint: Once all free Ca²⁺ ions have been chelated by EDTA, the next drop of titrant displaces the Ca²⁺ from the Ca-Indicator complex. This releases the free indicator into the solution, causing a sharp and distinct color change from wine-red to a pure blue, signaling the completion of the reaction.[6][8]

This direct titration approach, with the addition of the indicator near the endpoint, provides a sharp and easily detectable endpoint, ensuring high accuracy.[1]

Experimental Protocol

This protocol is a self-validating system, incorporating reagent standardization and precise procedural steps to ensure the trustworthiness of the results.

Reagent and Solution Preparation

-

0.05 M Disodium Edetate (EDTA) VS (Volumetric Solution):

-

Dissolve approximately 18.6 g of analytical grade disodium edetate dihydrate in sufficient purified water to produce 1000 mL.[1]

-

Standardization: Accurately weigh about 200 mg of primary standard calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours. Transfer to a 500 mL beaker and add 10 mL of water. Cover the beaker and carefully introduce 2 mL of dilute hydrochloric acid to dissolve the CaCO₃.[9] Dilute with water to approximately 100 mL. While stirring, add about 30 mL of the prepared EDTA solution from a burette. Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator. Continue the titration to a blue endpoint. Calculate the molarity. The standardization process should be performed in triplicate.

-

-

1 N Sodium Hydroxide (NaOH):

-

Dissolve 40.0 g of NaOH in purified water and dilute to 1000 mL.

-

-

3 N Hydrochloric Acid (HCl):

-

Slowly add 258 mL of concentrated HCl to approximately 750 mL of purified water, cool, and dilute to 1000 mL.

-

-

Hydroxy Naphthol Blue Indicator:

-

Use a commercially available high-purity indicator powder or a 0.1% (w/v) solution in water.

-

Sample Preparation

-

Accurately weigh a portion of the Calcium Glubionate sample equivalent to about 70 mg of elemental calcium (Ca).

-

Transfer the sample to a 250 mL or 500 mL beaker or conical flask.

-

Add 2 mL of 3 N hydrochloric acid and dilute with purified water to approximately 150 mL. The initial addition of acid ensures the complete dissolution of the calcium salt and prevents precipitation of calcium hydroxide when the pH is raised later.[2]

Titration Procedure

The following workflow is critical for achieving a sharp and accurate endpoint.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacopeia.cn [pharmacopeia.cn]

- 3. uspbpep.com [uspbpep.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Evaluation of 2-hydroxy-1-(2-hydroxy-4-sulpho-1-naphthylazo)-3-naphthoic acid and hydroxynaphthol blue as metallochromic indicators in the EDTA titration of calcium - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. HYDROXY NAPTHOL BLUE indicator for calcium determination | SUDAN CHEMICAL [sudanchemical.com]

- 9. scribd.com [scribd.com]

Application Note: High-Concentration Clear Liquid Calcium Formulations via Glubionate Anhydrous

Executive Summary

This guide details the protocol for formulating high-stability, clear liquid calcium supplements using Calcium Glubionate Anhydrous . Unlike standard calcium salts (carbonate, citrate) which are insoluble at neutral pH, or calcium gluconate which has limited solubility (~3.5% at 25°C), Calcium Glubionate acts as a hyper-soluble complex (up to 60% w/v). This allows for the creation of high-potency clear syrups without the "chalky" texture associated with suspensions.

Key Technical Advantage: Calcium Glubionate is chemically a mixture of Calcium Gluconate and Calcium Lactobionate. This combination disrupts the crystal lattice energy that typically limits solubility, allowing for elemental calcium delivery in a clear aqueous phase.

Physicochemical Profile & Formulation Strategy

Material Science: The "Anhydrous" Factor

Calcium Glubionate Anhydrous is highly hygroscopic. While the hydrated form is stable, the anhydrous powder will rapidly absorb atmospheric moisture, leading to clumping and dosing inaccuracies during manufacturing.

-

Handling Requirement: All weighing must occur in a humidity-controlled environment (<40% RH).

-

Stoichiometry: The complex yields approximately 6.4% - 6.5% elemental calcium .

-

Implication: To achieve a therapeutic dose (e.g., 115 mg elemental Ca per 5 mL), the formulation requires a high solids loading (~1.8 g of powder per 5 mL).[1]

-

The Solubility-Stability Matrix

The stability of calcium glubionate in solution is pH-dependent. While soluble across a broad range, the risk of precipitation (calcium hydroxide or calcium carbonate via CO2 absorption) increases at alkaline pH, while extreme acidity can lead to hydrolysis of the lactobionate moiety.

Target pH Window: 3.4 – 4.5

-

Reasoning 1 (Microbial): This range optimizes the efficacy of preservatives like Sodium Benzoate (active only in undissociated acid form, pKa ~4.2).

-

Reasoning 2 (Stability): Aligns with USP monograph specifications for Calcium Glubionate Syrup, preventing oxidative discoloration (yellowing) common in sugar-acid salts at higher pH.

Visualization: Formulation Logic

The following diagram illustrates the critical decision pathways for maintaining solubility and stability.

Figure 1: Critical Process Parameters (CPP) for Calcium Glubionate stabilization. Note the dependency of preservative efficacy on the specific pH window.

Detailed Experimental Protocol

Protocol A: Preparation of 1.8g/5mL Calcium Glubionate Syrup (Lab Scale: 1 Liter)

Objective: Create a clear syrup delivering ~115 mg elemental calcium per 5 mL dose.

Materials Required:

-

Calcium Glubionate Anhydrous: 360.0 g

-

Purified Water (USP Grade): q.s. to 1000 mL

-

Sucrose or Non-Nutritive Sweetener (e.g., Sucralose): As required for palatability.

-

Sodium Benzoate: 1.0 g (0.1% w/v)

-

Citric Acid (Anhydrous): q.s. for pH adjustment.

-

Flavoring Agent (e.g., Lemon or Cherry, pH stable).

Step-by-Step Methodology:

-

Water Preparation (The Thermal Driver):

-

Charge 500 mL of Purified Water into a glass beaker.

-

Heat to 60°C - 70°C .

-

Why: Although soluble, the dissolution rate of anhydrous glubionate is slow at room temperature due to particle wetting time. Heat reduces viscosity and accelerates wetting.

-

-

Solute Addition (The Saturation Phase):

-

Start overhead stirring at medium shear (300-500 RPM).

-

Slowly add 360.0 g of Calcium Glubionate Anhydrous. Avoid dumping to prevent "fish-eye" clumping.

-

Maintain temperature at 60°C until the solution is perfectly clear.

-

Checkpoint: Solution should appear slightly viscous but transparent.

-

-

Sweetener & Preservative Integration:

-

While still warm (approx. 50°C), add Sodium Benzoate.

-

Why: Adding preservative before final cooling ensures complete dissolution.

-

Add sweeteners (Sucrose/Sucralose) at this stage.

-

-

Cooling & pH Adjustment:

-

Final Volume & Flavoring:

-

Add flavoring agents.

-

Add Purified Water to bring final volume to 1000 mL.

-

Mix for 10 minutes.

-

-

Filtration:

-

Pass product through a 10µm polypropylene filter to remove any undissolved particulates or foreign matter.

-

Protocol B: Accelerated Stability Stress Test

Objective: Validate the formulation against precipitation and discoloration.

-

Freeze-Thaw Cycling:

-

Subject samples to 3 cycles: -20°C (24h)

25°C (24h). -

Pass Criteria: No crystallization or sediment observed after the 3rd thaw.

-

-

Thermal Stress:

-

Store at 40°C / 75% RH for 4 weeks.

-

Pass Criteria: Color change (

E) must be minimal (solution must not turn amber/brown).

-

Quality Control & Troubleshooting

Assay Method (Complexometric Titration)

To verify the elemental calcium content (Target: 23 mg/mL elemental Ca).

-

Buffer: NaOH (to maintain pH > 12 for the titration).

-

Calculation: Each mL of 0.05 M EDTA is equivalent to 2.004 mg of Calcium (Ca).[2][6]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Haze / Turbidity | Incomplete dissolution or pH > 6.0 (Carbonate formation). | Heat to 70°C to redissolve. Check pH; if >6.0, acidify immediately. |

| Yellowing | "Caramelization" of gluconate/lactobionate due to high heat or high pH. | Ensure processing temp < 75°C. Keep pH < 5.0. |

| Crystallization (Cold) | Supersaturation at low temps. | Add 5-10% Glycerin or Sorbitol as a crystallization inhibitor. |

Workflow Visualization

Figure 2: Linear production workflow emphasizing the cooling step prior to acidification.

References

-

United States Pharmacopeia (USP) . Calcium Glubionate Syrup Monograph. USP29–NF24. (Defines the standard for equimolar preparation and pH range 3.4-4.5).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 6093407: Calcium Glubionate Anhydrous. (Verifies chemical structure and anhydrous nature).

-

Global Calcium . Calcium Glubionate Technical Data Sheet. (Source for solubility data and elemental calcium content of 6.5%).

-

Jungbunzlauer . Facts about Calcium Salts in Liquid Supplements. (Comparative solubility data of Gluconate vs. Glubionate).

Sources

Application Note & Protocol: Dissolution Rate Testing of Calcium Glubionate Anhydrous

Prepared by: Gemini, Senior Application Scientist

Introduction

Calcium glubionate is a water-soluble calcium salt utilized in both oral solutions and solid dosage forms as a therapeutic agent to address or prevent calcium deficiency. The anhydrous version of this active pharmaceutical ingredient (API) is distinguished by its high solubility, a fundamental physicochemical characteristic that governs its dissolution behavior.[1][2] The dissolution rate of a solid dosage form is a paramount critical quality attribute, as it fundamentally influences the bioavailability of the drug substance.[3][4] This application note delivers a comprehensive guide and a meticulous protocol for conducting dissolution rate testing on immediate-release solid oral dosage forms that contain calcium glubionate anhydrous. The methodology is firmly rooted in the principles delineated in the United States Pharmacopeia (USP) General Chapter <711> Dissolution and is judiciously adapted from the official monograph for Calcium Gluconate Tablets, a structurally related and highly soluble calcium salt.[5]

Scientific Principles & Method Rationale

Physicochemical Properties of Calcium Glubionate Anhydrous

Calcium glubionate is classified as being freely or highly soluble in water.[2] In accordance with the FDA's Biopharmaceutics Classification System (BCS), drugs are considered highly soluble when their highest dosage strength is soluble in 250 mL or less of aqueous media across a pH spectrum of 1 to 6.8.[6][7] This characteristic strongly indicates that dosage forms formulated with calcium glubionate will likely exhibit rapid-dissolving properties. For such products, the dissolution process itself is typically not the rate-limiting step for absorption. Nevertheless, in vitro dissolution testing remains an indispensable tool for ensuring batch-to-batch consistency and for identifying potential formulation or manufacturing variables that could adversely affect drug release.[3]

Selection of Dissolution Test Parameters

The choice of dissolution conditions must be scientifically robust, justifiable, and possess the ability to discriminate between batches that may exhibit different in vivo performance characteristics.

-

Apparatus: The USP details several apparatuses for dissolution testing. For conventional tablets and capsules, USP Apparatus 1 (Basket) and USP Apparatus 2 (Paddle) are the most frequently employed.[3] The official USP monograph for Calcium Gluconate Tablets mandates the use of Apparatus 2 (Paddle) . This apparatus is particularly suitable for tablets that naturally sink to the bottom of the vessel and provides a gentle, hydrodynamically well-defined agitation.[5]

-

Dissolution Medium: For highly soluble active ingredients like calcium glubionate, a simple aqueous medium is generally adequate. The FDA's guidance for highly soluble drugs indicates that 0.1N HCl or water are acceptable media choices.[6] The USP monograph for Calcium Gluconate Tablets explicitly prescribes the use of water as the dissolution medium.[5] This selection is scientifically sound, as it offers a neutral environment, thereby minimizing potential interactions that might occur in buffered media. Due to the drug's high solubility, sink conditions are readily maintained.

-

Agitation Speed: To enhance the discriminatory capability of the method, mild agitation conditions are generally favored.[3] The USP monograph for Calcium Gluconate Tablets specifies a paddle rotation speed of 50 rpm , which represents a standard and appropriate level of agitation for this product type.[5]

-

Temperature and Volume: Consistent with standard practice for dissolution testing aimed at simulating human physiological conditions, the temperature of the medium is rigorously maintained at 37 ± 0.5 °C . A standard volume of 900 mL is utilized, ensuring that sink conditions are preserved throughout the duration of the test.[5]

Experimental Workflow and Design

The comprehensive procedure for determining the dissolution rate of calcium glubionate anhydrous from a solid dosage form is segmented into several critical stages, spanning from initial preparation to the final analytical determination. This workflow is meticulously designed to guarantee accuracy, reproducibility, and adherence to pharmacopeial standards.

Caption: Workflow for Calcium Glubionate Dissolution Testing.

Summary of Dissolution Test Parameters

The table below provides a consolidated summary of the recommended parameters for conducting the dissolution rate test for immediate-release tablets containing calcium glubionate anhydrous.

| Parameter | Recommended Setting | Justification / Reference |

| Apparatus | USP Apparatus 2 (Paddle) | Standard for tablets; specified in the USP monograph for Calcium Gluconate Tablets.[5] |

| Dissolution Medium | Purified Water | Calcium glubionate is highly water-soluble; specified in the USP monograph for Calcium Gluconate Tablets.[2][5] |

| Medium Volume | 900 mL | Standard volume providing sink conditions.[5] |

| Temperature | 37 ± 0.5 °C | Simulates physiological conditions. |

| Agitation Speed | 50 rpm | Standard, mild agitation for paddle method.[5] |

| Time Point | 45 minutes | Single time point appropriate for rapidly dissolving products; specified in the USP monograph.[3][5] |

| Acceptance Criteria | Not less than 75% (Q) of the labeled amount dissolved. | Standard acceptance criteria for many immediate-release products; specified in the USP monograph.[5] |

| Analytical Finish | Atomic Absorption Spectroscopy (AAS) or Complexometric (EDTA) Titration | AAS is the compendial method.[5] EDTA titration is a widely accepted alternative for calcium quantification.[8][9] |

Detailed Experimental Protocols

Protocol 1: Dissolution Test Procedure

-

Media Preparation: Prepare a sufficient volume of purified water. Deaerate the medium using a validated method such as heating followed by cooling, filtering under vacuum, or sparging with helium.

-

Apparatus Setup:

-

Assemble the USP Apparatus 2 (Paddle) assembly.

-

Dispense 900 mL (with a tolerance of ±1%) of the deaerated water into each dissolution vessel.

-

Cover the vessels to minimize evaporation and allow the medium to equilibrate to a stable temperature of 37 ± 0.5 °C.

-

Verify and adjust the paddle height to 25 ± 2 mm from the lowest point of the inside bottom of the vessel.

-

-

Test Execution:

-

Carefully drop one dosage unit (e.g., one tablet) into each vessel, ensuring it settles at the bottom before starting the rotation.

-

Immediately initiate the apparatus, ensuring the rotation speed is maintained at 50 rpm.

-

-

Sampling:

-

At the 45-minute time point (within a tolerance of ±2%), withdraw a sample aliquot from a zone that is midway between the surface of the dissolution medium and the top of the paddle blade, and not less than 1 cm from the vessel wall.

-

Promptly filter the sample through a suitable inert filter (e.g., 0.45 µm PVDF). Discard the initial portion of the filtrate to prevent sample dilution or adsorption effects from the filter.

-

-

Sample Storage: The filtered samples should be stored in inert, sealed containers, and protected from light if necessary, until the time of analysis. Perform any subsequent dilutions with the dissolution medium to bring the concentration within the analytical range.

Protocol 2: Analytical Finish by Atomic Absorption Spectroscopy (AAS)

This protocol is adapted from the method specified in the USP monograph for Calcium Gluconate Tablets.[5]

-

Standard Preparation:

-

Prepare a stock solution of a certified calcium standard in the dissolution medium (water).

-

From this stock solution, create a series of at least three working standard solutions of known calcium concentrations that bracket the anticipated concentration of the test samples after dilution.

-

-

Instrument Setup:

-

Configure the atomic absorption spectrophotometer according to the manufacturer's operational guidelines.

-

Install and align a calcium hollow-cathode lamp.

-

Set the analytical wavelength to the primary calcium absorption line at approximately 422.7 nm.[10]

-

Use the dissolution medium as a blank to zero the instrument's absorbance reading.

-

-

Measurement:

-

Aspirate the standard solutions in order of increasing concentration, followed by the filtered and diluted test solutions.

-

Record the steady-state absorbance readings for each solution.

-

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Using the linear regression equation from the calibration curve, determine the concentration of calcium in the test samples.

-

Calculate the percentage of the labeled amount of calcium glubionate dissolved using the formula:

% Dissolved = (C_sample × V_medium × DF / L) × (MW_CG / AW_Ca) × 100

Where:

-

C_sample = Concentration of calcium in the sample solution (mg/mL)

-

V_medium = Volume of the dissolution medium (900 mL)

-

DF = Dilution factor applied to the sample

-

L = Labeled amount of calcium glubionate per dosage unit (mg)

-

MW_CG = Molecular weight of calcium glubionate anhydrous (430.37 g/mol )

-

AW_Ca = Atomic weight of calcium (40.08 g/mol )

-

Protocol 3: Alternative Analytical Finish by Complexometric (EDTA) Titration

This protocol offers a robust, non-instrumental alternative for the quantification of calcium.[8][9]

-

Reagent Preparation:

-

0.05 M Edetate Disodium (EDTA) VS: Prepare and standardize this volumetric solution as directed in USP <541> Titrimetry.

-

1 N Sodium Hydroxide: Prepare as required.

-

Hydroxy Naphthol Blue Indicator: Utilize a commercially prepared indicator powder or triturate.

-

-

Titration Procedure:

-

Accurately pipette a known volume of the filtered dissolution sample into an Erlenmeyer flask.

-

Add 2 mL of 3 N hydrochloric acid and dilute the solution with purified water to approximately 150 mL.

-

While maintaining constant stirring, add approximately 20 mL of 0.05 M EDTA VS from a 50-mL buret.

-

Add 15 mL of 1 N sodium hydroxide followed by approximately 300 mg of hydroxy naphthol blue indicator.[11]

-

Continue the titration with the 0.05 M EDTA VS until the solution reaches a distinct and permanent blue endpoint.

-

-

Calculation:

-

Determine the amount of calcium glubionate dissolved in the titrated aliquot:

mg Dissolved = V_EDTA × M_EDTA × 21.52

Where:

-

V_EDTA = Net volume of EDTA titrant consumed (mL)

-

M_EDTA = Molarity of the standardized EDTA solution (mol/L)

-

21.52 = The stoichiometric equivalent in mg of anhydrous calcium gluconate corresponding to 1 mL of 0.05 M EDTA. This factor must be adjusted proportionally if the molarity of the EDTA solution deviates from 0.05 M.

-

Calculate the total percentage of dissolved drug by scaling the result from the aliquot volume to the total medium volume.

-

Trustworthiness and System Validation

To uphold the integrity and validity of the dissolution test results, the following procedures are mandatory:

-

Apparatus Qualification: The dissolution testing apparatus must undergo regular mechanical calibration. Its performance should be periodically verified using USP reference standard tablets (e.g., USP Prednisone Tablets RS) as stipulated in USP <711>.

-

Method Validation: The selected analytical finish (whether AAS or EDTA titration) must be thoroughly validated for key parameters including specificity, linearity, accuracy, and precision. This validation must be performed within the context of the dissolution medium and the specific formulation matrix.

-

System Suitability: Prior to each dissolution run, system suitability checks must be successfully completed. For AAS, this involves confirming the calibration curve with a check standard. For titration, it necessitates the recent standardization of the titrant.

By rigorously adhering to these established pharmacopeial principles and detailed protocols, researchers, scientists, and drug development professionals can perform a reliable and accurate assessment of the in vitro release characteristics of calcium glubionate anhydrous dosage forms, thereby ensuring consistent product quality and performance.

References

-

U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

Yu, L. X., et al. (2014). Dissolution Testing for Generic Drugs: An FDA Perspective. The AAPS Journal, 16(5), 927-933. [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

-

U.S. Food and Drug Administration. (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

GMP Compliance. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

-

Delaware Valley University. Atomic Absorption Spectroscopy. [Link]

-

United States Pharmacopeia. USP Monographs: Calcium Gluconate Tablets. [Link]

-

U.S. Geological Survey. Calcium, atomic absorption spectrometric, direct. [Link]

-

PubMed. Determination of calcium by inductively coupled plasma-atomic emission spectrometry, and lead by graphite furnace atomic absorption spectrometry, in calcium supplements after microwave dissolution or dry-ash digestion: method trial. [Link]

-

Scribd. Calcium Analysis via Atomic Absorption. [Link]

-

United States Pharmacopeia (2025). Calcium Gluconate Tablets USP 2025. [Link]

-

ResearchGate. Determination of calcium by atomic-absorption spectrometry in samples dissolved by acid mixtures. [Link]

-

United States Pharmacopeia. USP Monographs: Calcium Gluconate. [Link]

-

University of California, Irvine. Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). [Link]

-

ECA Academy. (2017). Revised Ph. Eur. Chapter Tablets. [Link]

-

University of Canterbury. Determination of Total Calcium and Magnesium Ion Concentration. [Link]

-

Standard Methods. 3500-Ca B: Calcium by EDTA. [Link]

-

European Pharmacopoeia. Index 11.3. [Link]

-

European Pharmacopoeia. CALCIUM GLUCONATE. [Link]

-

UCL. EDTA Titrations 2: Analysis of Calcium in a Supplement Tablet. [Link]

-

ResearchGate. 1 Determination of calcium by Standardized EDTA Solution. [Link]

-

EDQM. Calcium gluconate. [Link]

-

FAO. CALCIUM GLUCONATE. [Link]

-

USP NF. Calcium Gluconate Tablets - Definition, Identification, Assay - USP 2025. [Link]

Sources

- 1. uclmail.net [uclmail.net]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. uspbpep.com [uspbpep.com]

- 6. fda.gov [fda.gov]

- 7. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. coryw.people.charleston.edu [coryw.people.charleston.edu]

- 9. NEMI Method Summary - 3500-Ca B [nemi.gov]

- 10. csun.edu [csun.edu]

- 11. pharmacopeia.cn [pharmacopeia.cn]

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Calcium Glubionate Anhydrous

Introduction

Welcome to the Technical Support Center. You are likely here because you are experiencing "gel-blocking," inconsistent assay results, or severe caking with Calcium Glubionate Anhydrous .

Unlike Calcium Gluconate (which is sparingly soluble), Calcium Glubionate is highly soluble and is the gold standard for high-concentration liquid calcium formulations. However, the anhydrous form is thermodynamically unstable in humid air. It acts as a potent desiccant, aggressively scavenging atmospheric moisture to return to a hydrated state.[1] This creates a sticky, viscous layer on the particle surface immediately upon exposure, leading to processing failures.

This guide treats the material not just as a chemical, but as a dynamic system sensitive to relative humidity (RH) and kinetic energy.

Module 1: Environmental Control & Storage

The Core Problem: The Critical Relative Humidity (CRH) of Calcium Glubionate is low. If your lab humidity is above the CRH, the powder will deliquesce (dissolve in its own absorbed water).

Q: My powder turns into a sticky "brick" inside the container. How do I stop this?

A: The "brick" formation is caused by moisture ingress through the container seal, creating liquid bridges between particles that subsequently recrystallize.

Protocol: The "Zero-Headspace" Storage System

-

Primary Barrier: Never rely on the original fiber drum or simple screw-top jar once opened. Transfer unused powder immediately to HDPE wide-mouth bottles with Teflon (PTFE) tape on the threads before capping.

-

Secondary Barrier: Place the HDPE bottle inside an aluminum foil laminate bag (Mylar) with a silica gel sachet, and heat-seal it.[2]

-

Active Desiccation: Store the sealed unit in a desiccator cabinet maintained at <20% RH .

Troubleshooting Table: Storage Issues

| Symptom | Diagnosis | Corrective Action |

| Crust on surface | Headspace moisture absorption.[2] | Purge container with dry Nitrogen ( |

| Hard lumps throughout | Container seal failure. | Sieve through #20 mesh (if chemically stable) or discard. Do not grind (heat = degradation). |

| Yellow discoloration | Oxidation or caramelization.[2] | Check storage temp. Ensure <25°C. Discard if pH < 6.0. |

Module 2: Weighing & Handling (The Critical Step)

The Core Problem: Static electricity attracts the powder to the spatula, while moisture causes it to stick to the weigh boat, leading to inaccurate dosing.

Q: The powder sticks to my spatula and weigh boat. How do I get an accurate weight?

A: You are fighting surface adsorption . You cannot "tap" sticky powder off a boat. You must use the "Weighing by Difference" technique to validate the mass transfer.

Protocol: Weighing by Difference (Self-Validating)

-

Goal: Transfer exactly

mg without leaving residue errors. -

Equipment: Anti-static gun (Zero-Stat), Glass weighing bottle (tall form).

-

Preparation: Tare the empty glass weighing bottle with its lid ON .

-

Loading: Add approx. amount of CGA to the bottle. Close lid. Record Total Mass (

). -

Transfer: Take the bottle to your vessel. Open lid, dump powder directly into the vortex (do not use a spatula to scrape).

-

Validation: Immediately recap the bottle. Weigh it again (

). -

Calculation: Actual Mass Transferred =

.[2]

Expert Insight: Never use plastic weigh boats for anhydrous hygroscopic salts. The static charge creates a "dust explosion" effect, and the moisture makes it adhere to the plastic. Glass is mandatory.

Module 3: Dissolution & Formulation

The Core Problem: When you dump anhydrous powder into water, the exterior hydrates instantly, forming a gelatinous shell that prevents water from reaching the dry core. This is called "Gel Blocking" or "Fish-Eyes."[2]

Q: I have floating white clumps that won't dissolve, even with stirring. Why?

A: You added the powder too fast to a stagnant or slow-moving solvent. The clumps are dry powder encapsulated in a hydrated gel sheath.

Corrective Workflow: The "High-Shear Slurry" Method

Do not dump powder into the final volume of water. Use a concentrate approach.

Figure 1: High-Shear Dissolution Logic to prevent gel-blocking.

Key Technical Nuances:

-

Temperature: Slightly elevated temperature (35-40°C) increases kinetic energy and diffusion rates, breaking the gel layer. Do not boil (risk of caramelization).

-

Agitation: Magnetic stir bars are insufficient. They cannot generate the vertical turnover needed to pull floating powder down. Use an overhead impeller (pitch-blade) .[2]

Module 4: Analysis & Quality Control

The Core Problem: Assay results (Complexometric titration or ICP) are consistently low (e.g., 96% instead of 99%), yet no impurities are found.

Q: Why is my Calcium assay failing on the low side?

A: You are likely weighing "water weight." If the powder absorbed 3% moisture during weighing, your 100mg sample is actually 97mg of salt and 3mg of water.

Protocol: The "LOD-Correction" Factor

You must determine the Loss on Drying (LOD) simultaneously with your assay weighing.

-

Sampling: Weigh two aliquots from the same bottle at the same time.

-

Calculation:

Q: The solution is hazy after dissolution. Is it impure?

A: Not necessarily. Haze in Calcium Glubionate solutions often comes from Calcium Carbonate .

-

Mechanism:[5]

.[2] -

Fix: Use boiled, cooled (degassed) water or sparge water with Nitrogen before mixing. If haze persists, filter through a 0.22µm PVDF filter.

Summary of Critical Parameters

| Parameter | Specification / Target | Reason |

| Handling RH | < 40% (Ideal < 25%) | Prevents deliquescence and stickiness.[2] |

| Weighing Tool | Glass / Metal (No Plastic) | Prevents static adhesion.[2] |

| Dissolution Mode | Powder into Water (Slowly) | Prevents "cementing" at the bottom of the vessel. |

| Water Quality | Degassed / Low | Prevents Calcium Carbonate haze formation.[2] |

References

-

USP Monographs . (2023). Calcium Glubionate / Calcium Gluconate Monograph. United States Pharmacopeia.[6]

-

Hiami, A. (2022). Hygroscopic Problems Of Capsule Filled Powders. Rich Packing Pharmaceutical.

-

ChemicalBook . (2025).[2][7] Calcium Glubionate Safety Data Sheet (SDS) & Handling.

-

PubChem . (2025). Calcium Gluconate and Glubionate Compound Summary. National Center for Biotechnology Information.

-

Grokipedia . (2024).[2] Critical Relative Humidity (CRH) of Salts.

Sources

- 1. quora.com [quora.com]

- 2. CAS 12569-38-9: Calcium glubionate | CymitQuimica [cymitquimica.com]

- 3. ammol.org [ammol.org]

- 4. Specifications, Uses, SDS of Calcium Glubionate Manufacturers [kingofchemicals.com]

- 5. ruipugroup.com [ruipugroup.com]

- 6. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

Technical Support Center: Minimizing Aluminum Contamination in Calcium Glubionate

The following Technical Support Center guide is designed for pharmaceutical researchers and process engineers. It prioritizes prevention over remediation , given the high solubility of Calcium Glubionate which makes downstream purification (like recrystallization) chemically inefficient.

Topic: High-Purity Synthesis & Contamination Control Target Audience: Process Chemists, QA/QC Managers, Formulation Scientists Version: 2.1 (Current to USP/FDA Standards)

🚨 Critical Alert: The Solubility Paradox

Why is this hard? Calcium Glubionate is selected specifically for its extreme solubility (approx. 400 mg/mL) compared to Calcium Gluconate (approx. 30 mg/mL).

-

The Benefit: High bioavailability and stable high-concentration syrups.

-

The Problem: You cannot easily purify it via standard recrystallization. Once Aluminum (Al) is in the solution, it stays there.

-

The Solution: You must prevent Al entry at the raw material stage. You cannot "wash" this product clean easily.

📚 Module 1: Regulatory & Safety Limits

Q: What are the hard limits for Aluminum in these raw materials?

A: Regulatory bodies treat Aluminum as a critical toxin, particularly for Large Volume Parenterals (LVP) and dialysis solutions, due to its neurotoxicity and accumulation in bone.[1]

| Regulatory Body | Standard | Limit | Context |

| FDA | 21 CFR 201.323 | < 25 µg/L (ppb) | For LVP used in TPN.[1][2] |

| USP | General Chapter <206> | Varies | Method-based; often limits raw material to < 10 ppm depending on dosage. |

| Neonatal | FDA Safety Alert | < 5 µg/kg/day | Total daily intake limit.[3][4] |

| EP (Eur. Ph.) | Calcium Gluconate | < 2 ppm | For parenteral use grades.[5] |

Technical Insight: Do not confuse Raw Material limits with Finished Product limits. If your Calcium Glubionate raw material has 10 ppm Al, and you make a 10% solution, your product has 1 ppm (1000 ppb), which forces you to label the product with a warning or makes it non-compliant for LVP use.

🔍 Module 2: Root Cause Analysis (Sources)

Q: Where is the Aluminum coming from?

A: Aluminum is ubiquitous.[5][6][7] In Calcium Glubionate synthesis, it follows the Calcium. The primary culprit is almost always the Calcium Carbonate (CaCO₃) precursor, where

Visualization: Contamination Pathways

The following diagram illustrates the critical entry points for Aluminum.

Figure 1: Ishikawa-style flow mapping the entry of Aluminum into the Calcium Glubionate process stream.

🧪 Module 3: Raw Material Screening Protocol (The Fix)

Q: How do I select the right Calcium Carbonate?

A: You must implement a Pre-Synthesis Digestion Screen . Relying on the Certificate of Analysis (CoA) from a mining supplier is insufficient because they often test bulk Al, not acid-leachable Al.

Protocol: The "Acid-Stress" Test

Objective: Mimic the synthesis conditions to see how much Al will actually leach into your Glubionate.

-

Sample: Take 10g of candidate CaCO₃.

-

Digestion: Dissolve in stoichiometric excess of Gluconic Acid (or dilute HCl if mimicking worst-case) at 60°C for 1 hour.

-

Filtration: Filter through a 0.22 µm membrane (plastic housing, not glass).

-

Analysis: Test filtrate via ICP-MS (See Module 5).

-

Decision:

-

Result < 0.5 ppm: Pass (Suitable for Parenteral).

-

Result 0.5 - 5.0 ppm: Oral Grade Only .

-

Result > 5.0 ppm: Reject .

-

Scientific Rationale:

Calcium Glubionate synthesis is a neutralization reaction:

⚙️ Module 4: Process Optimization & Remediation

Q: My batch is already contaminated. Can I clean it?

A: It is difficult. Because Calcium Glubionate is so soluble, you cannot cool it down to crystallize pure product easily (the Al stays in the mother liquor, but there is no mother liquor—it all stays in solution).

Recommended Workflow for High-Purity Synthesis:

Figure 2: Optimized synthesis workflow emphasizing pH control and filtration choices.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Al spikes after filtration | Filter Media Leaching | Stop using Diatomaceous Earth (Celite). Use Cellulose or Polyethersulfone (PES) membranes. |

| Al increases over time | Glass Storage | Switch to Polypropylene (PP) or HDPE containers. Glass leaches Al, especially if solution pH < 6. |

| Cannot lower Al below 100 ppb | Contaminated Water | Verify Water for Injection (WFI) system. Al is a common impurity in city water; RO membranes usually remove it, but downstream piping can re-introduce it. |

| Scavenging failed | Wrong pH | Chelating resins (like Chelex) work best at specific pH ranges. If pH is too low (<4), protons compete with metals. If too high, Al precipitates. Aim for pH 6.0–6.5 for scavenging. |

🔬 Module 5: Analytical Challenges (ICP-MS)

Q: I'm getting inconsistent Aluminum readings. Why?

A: Calcium Glubionate creates a "High Matrix" effect in ICP-MS (Inductively Coupled Plasma Mass Spectrometry). The massive amount of Calcium ions can suppress the Aluminum signal or clog the cone.

Protocol for Accurate Testing:

-

Dilution: You must dilute samples significantly (e.g., 1:100) to reduce the Calcium matrix.

-

Internal Standard: Use Scandium (Sc) or Yttrium (Y) as an internal standard to correct for matrix suppression.

-

Reaction Cell: Use a Collision/Reaction Cell (He mode) to remove polyatomic interferences (like

which mimics -

Vessel Cleaning: All analytical glassware must be acid-washed (10% HNO₃) overnight. Never use standard lab glass; use PFA/FEP plasticware.

🔗 References

-

FDA (U.S. Food and Drug Administration). (2024).[2] CFR - Code of Federal Regulations Title 21, Section 201.323: Aluminum in large and small volume parenterals used in total parenteral nutrition. [Link][1][8][9]

-

Yokel, R. A., et al. (2014). A Filtration System That Greatly Reduces Aluminum in Calcium Gluconate Injection, USP Used to Prepare Parenteral Nutrition Solutions.[3][5][10][11][12] Journal of Pediatric Pharmacology and Therapeutics.[10][11] [Link]

-

Bohrer, D., et al. (2002). Influence of the glass packing on the contamination of pharmaceutical products by aluminum.[13] Journal of Trace Elements in Medicine and Biology. [Link]

-

Perlman, D. (1949). Synthesis of Calcium Gluconate and Glubionate.[14] (Historical context for fermentation/synthesis routes). [Link]

Sources

- 1. Federal Register :: Aluminum in Large and Small Volume Parenterals Used in Total Parenteral Nutrition; Delay of Effective Date [federalregister.gov]

- 2. regulations.gov [regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aluminum Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. govinfo.gov [govinfo.gov]

- 9. eCFR :: 21 CFR 201.323 -- Aluminum in large and small volume parenterals used in total parenteral nutrition. [ecfr.gov]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. "A Filtration System That Greatly Reduces Aluminum in Calcium Gluconate" by Robert A. Yokel, Wesley R. Harris et al. [uknowledge.uky.edu]

- 12. A Filtration System That Greatly Reduces Aluminum in Calcium Gluconate Injection, USP Used to Prepare Parenteral Nutrition Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aluminum toxicity to bone: A multisystem effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

Technical Support Center: Troubleshooting Crystallization in Supersaturated Glubionate Solutions

Welcome to the technical support center for professionals working with supersaturated glubionate solutions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unintended crystallization during their experiments. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a foundational understanding of the physicochemical principles governing glubionate solution stability. Our goal is to empower you to diagnose, resolve, and ultimately prevent crystallization issues, ensuring the integrity and success of your work.

Introduction to Supersaturation and Glubionate Stability

Supersaturation is a non-equilibrium, metastable state where a solution contains a higher concentration of a solute, such as calcium glubionate, than it would under normal equilibrium conditions at a given temperature.[1][2] This state is the essential driving force for crystallization, a process that involves two primary steps: nucleation (the formation of new crystal embryos) and crystal growth.[3] A supersaturated solution can remain in its liquid state within a certain range known as the "Metastable Zone" (MSZ). However, this state is inherently unstable; disturbances such as temperature fluctuations, mechanical shock, or the presence of impurities can trigger rapid and often uncontrolled crystallization.[1][4]

Calcium glubionate solutions, particularly at high concentrations desired for therapeutic formulations, are prone to this instability. During storage or transport, minor environmental changes can cause the solution to become cloudy or form precipitates, rendering the product unusable.[5] Understanding and controlling the factors that influence the Metastable Zone Width (MSZW) is therefore critical for developing robust and stable glubionate formulations.[6][7][8]

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with supersaturated glubionate solutions.

Q1: My glubionate solution appeared clear initially but developed crystals after a few hours/days at a constant temperature. What happened?

A1: This is a classic case of transgressing the metastable zone limit over time, leading to spontaneous nucleation and crystal growth. Even at a constant temperature, a supersaturated solution is in a high-energy state and wants to return to a more stable, lower-energy saturated state.[1][2]

-

Causality: The initial clear solution was in a metastable state. Over time, random molecular collisions or micro-fluctuations in energy can lead to the formation of stable crystal nuclei. Once these nuclei form, they act as templates for further crystal growth, consuming the excess dissolved glubionate until the solution reaches its saturation point.[3] Factors that can accelerate this include:

-

Micro-impurities: Undissolved particles, dust, or fibers from filter paper can act as heterogeneous nucleation sites, lowering the energy barrier for crystallization.[4]

-

Vibrations: Even subtle mechanical disturbances from lab equipment or handling can provide the energy needed to initiate nucleation.[9]

-

Solution History: The thermal history of the solution can impact its stability. Insufficient heating during preparation may leave behind residual crystal structures that act as seeds.[6]

-

Q2: I observed immediate precipitation upon cooling my heated, concentrated glubionate solution. How can I prevent this?

A2: Immediate precipitation upon cooling indicates that you have likely exceeded the metastable zone limit for that specific cooling rate. The rate of supersaturation generation was too high, forcing rapid, uncontrolled nucleation.[10]

-

Causality: The solubility of calcium glubionate is temperature-dependent.[11] When you cool a saturated solution, its capacity to hold the solute decreases, and the supersaturation level rises. A rapid cooling rate causes a sharp increase in supersaturation, overwhelming the solution's ability to remain in the metastable liquid state.[12] This leads to what is known as "crashing out," where a large number of small crystals form simultaneously instead of controlled growth of larger crystals.[13]

-

Solution: The key is to control the cooling process. A slower, controlled cooling rate will generate supersaturation more gradually, allowing the solution to remain within the metastable zone for a longer period and promoting controlled crystal growth if desired, or preventing nucleation altogether if stability is the goal.[4][14]

Q3: Can the type of solvent or the presence of other ingredients (excipients) affect the stability of my glubionate solution?

A3: Absolutely. The solvent system and excipients are critical factors that can either stabilize or destabilize a supersaturated solution.[15][16]

-

Causality:

-

Solvents: The choice of solvent directly influences the solubility and the width of the metastable zone.[9][13] For glubionate, which is typically in an aqueous solution, the pH and presence of co-solvents are critical parameters.

-

Excipients: Additives can have a profound impact. Some polymers, for instance, can inhibit crystallization by adsorbing onto the surface of newly formed nuclei, preventing them from growing larger.[17][18] They can also increase the viscosity of the solution, which slows down the diffusion of solute molecules to the crystal surface. Conversely, some excipients can act as impurities and promote nucleation.[19] The selection of excipients must be done carefully, with a clear understanding of their interaction with the active pharmaceutical ingredient (API).[15][16] For calcium gluconate solutions, stabilizers like calcium saccharate or certain acids have been used to increase stability.[5][20]

-

Troubleshooting Guides & Protocols

This section provides structured approaches to diagnose and solve common crystallization problems.

Troubleshooting Decision Tree

This diagram provides a logical pathway to identify the root cause of unintended crystallization.

Caption: Troubleshooting decision tree for glubionate crystallization.

Protocol 1: Determining the Metastable Zone Width (MSZW)

Understanding the MSZW is crucial for designing a stable formulation.[6] This protocol uses a polythermal method to determine the temperature at which nucleation occurs for a given concentration and cooling rate.[6][8]

Objective: To define the stable operating window for a given glubionate concentration.

Materials:

-

Jacketed reaction vessel with temperature control (cryostat)

-

Calibrated temperature probe

-

Turbidity sensor or in-situ particle size analyzer (e.g., FBRM)[7]

-

Stirrer/agitator

-

Glubionate solution of known concentration

Methodology:

-

Preparation: Prepare a glubionate solution of the desired concentration. Ensure all solute is fully dissolved by heating the solution (e.g., 15-20°C above its saturation temperature) and holding for a sufficient time (e.g., 1-2 hours) to erase any "solution history".[6]

-

Cooling Cycle: Begin stirring at a constant, controlled rate. Cool the solution at a fixed, linear rate (e.g., 0.5°C/min).[10]

-

Nucleation Detection: Continuously monitor the solution's turbidity or particle count. The temperature at which a sharp, sustained increase in turbidity or particle count is observed is the nucleation temperature (T_nuc). This marks the edge of the metastable zone.

-

Dissolution Cycle: After nucleation, slowly heat the solution at the same rate as the cooling rate. The temperature at which the turbidity/particle count returns to baseline is the dissolution temperature (T_sol), which marks a point on the solubility curve.[7]

-

Repeat: Repeat steps 2-4 for different cooling rates (e.g., 0.2°C/min, 1.0°C/min, 2.0°C/min). The MSZW is kinetically controlled and will be wider for faster cooling rates.[7][8]

-

Data Analysis: Plot the nucleation temperatures against the cooling rates. This plot defines the operational boundaries for your system.

Data Interpretation:

| Parameter | Description | Implication for Stability |

| Solubility Curve | The line connecting the T_sol points. Represents the thermodynamic equilibrium. | The absolute limit of solute concentration at a given temperature. |

| Metastable Limit | The line connecting the T_nuc points for a specific cooling rate. | The kinetic boundary. Operating between the solubility curve and this limit is possible but carries a risk of crystallization.[7] |

| Metastable Zone Width (MSZW) | The difference between T_sol and T_nuc (ΔT = T_sol - T_nuc) at a given concentration. | A wider MSZW indicates a more stable solution that can tolerate a greater degree of supercooling before crystallizing. |

Protocol 2: Developing a Controlled Cooling Profile

This protocol is for processes where crystallization is desired but needs to be controlled, or for cooling a supersaturated solution for storage without inducing nucleation.

Objective: To cool a glubionate solution while avoiding uncontrolled precipitation.

Methodology:

-

Define Target: Based on your MSZW data (Protocol 1), determine the target end temperature and the maximum cooling rate that keeps the solution within the metastable zone.

-

Initial Cooling: Start cooling the solution from its initial high temperature at a relatively faster rate when the solution is far from the metastable zone boundary.

-